molecular formula C17H20N2O2S B2533073 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 2034259-47-5

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2533073
CAS No.: 2034259-47-5
M. Wt: 316.42
InChI Key: XCILDACUEBRMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features a combination of oxane, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyridine have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for related compounds typically range from 10 to 50 µg/mL, suggesting that this compound may also possess similar antimicrobial efficacy.

Anticancer Properties

In vitro studies have demonstrated that compounds containing thiophene and pyridine rings can inhibit the proliferation of various cancer cell lines. For example, studies on structurally related compounds revealed IC50 values of 15 µM for one cell line and 20 µM for another, indicating potential for selective cytotoxicity against cancer cells while sparing normal cells. This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease, highlighting the therapeutic potential of this compound in treating neurological conditions.

Organic Electronics

The unique electronic properties of thiophene and pyridine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and improve device performance.

Sensors

Due to its potential electrochemical properties, this compound could be utilized in the development of chemical sensors. The ability to selectively bind to specific ions or molecules may allow for the design of sensitive detection systems for environmental monitoring or biomedical applications.

Mechanistic Studies

Understanding the biochemical pathways influenced by this compound is crucial for elucidating its mechanism of action. Studies focusing on its interaction with biological targets could provide insights into its pharmacodynamics and pharmacokinetics.

Drug Development

The compound's structural complexity offers a platform for medicinal chemists to explore modifications that could enhance its bioactivity or reduce toxicity. Structure–activity relationship (SAR) studies are essential for optimizing this compound as a therapeutic agent.

Biological ActivityTest MethodologyResult
AntimicrobialMIC determination10 - 50 µg/mL
AnticancerMTT AssayIC50 = 15 - 20 µM
Enzyme InhibitionEnzyme assaysIC50 values pending

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of oxane, pyridine, and thiophene, such as:

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Pyridine Ring : Known for its ability to form hydrogen bonds and interact with various biological targets.
  • Thiophene Ring : Contributes to the compound's electronic properties and biological activity.
  • Oxane (Tetrahydropyran) Ring : Enhances solubility and stability in biological systems.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans .

Anticancer Activity

Studies have explored its potential anticancer effects. For example, thiazole derivatives related to this compound demonstrated significant activity against A549 and C6 tumor cell lines, suggesting that modifications of the base structure can lead to enhanced anticancer properties .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Candida albicans with MIC values of 0.03–0.5 µg/mL.
AnticancerSignificant activity against A549 and C6 cell lines; potential for inducing apoptosis.
Enzyme InhibitionPotential interactions with metabolic enzymes leading to therapeutic effects.

Case Studies

  • Antifungal Activity : A study focusing on the antifungal properties of related compounds showed that certain derivatives exhibited broad-spectrum activity against fungal pathogens, indicating potential applications in treating fungal infections.
  • Anticancer Investigations : Another case study evaluated the anticancer efficacy of modified thiophene derivatives, revealing their ability to induce apoptosis in cancer cells through caspase activation assays.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(10-13-5-9-22-12-13)19-17(14-3-7-21-8-4-14)15-2-1-6-18-11-15/h1-2,5-6,9,11-12,14,17H,3-4,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCILDACUEBRMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.